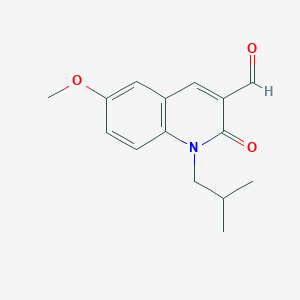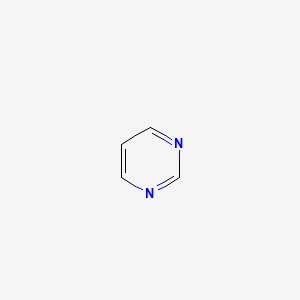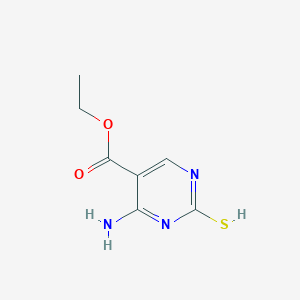
ethyl 4-amino-2-sulfanylpyrimidine-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-amino-2-sulfanylpyrimidine-5-carboxylate is a heterocyclic compound with the molecular formula C7H9N3O2S It is known for its unique structure, which includes a pyrimidine ring substituted with amino, sulfanyl, and carboxylate groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-amino-2-sulfanylpyrimidine-5-carboxylate typically involves the condensation of ethyl cyanoacetate with thiourea in the presence of a base, followed by cyclization and subsequent functional group modifications. The reaction conditions often include:
Solvent: Ethanol or methanol
Base: Sodium ethoxide or potassium carbonate
Temperature: Reflux conditions (around 80-100°C)
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Ethyl 4-amino-2-sulfanylpyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: Conversion of the sulfanyl group to a sulfonyl group using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the carboxylate group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions at the amino group with electrophiles like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Ethanol, methanol, dichloromethane
Catalysts: Palladium on carbon for hydrogenation reactions
Major Products
Oxidation: Ethyl 4-amino-2-sulfonylpyrimidine-5-carboxylate
Reduction: Ethyl 4-amino-2-sulfanylpyrimidine-5-methanol
Substitution: Ethyl 4-alkylamino-2-sulfanylpyrimidine-5-carboxylate
科学研究应用
Ethyl 4-amino-2-sulfanylpyrimidine-5-carboxylate has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of antimicrobial and anticancer research.
Medicine: Studied for its potential neuroprotective and anti-inflammatory properties, making it a candidate for drug development.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
作用机制
The mechanism of action of ethyl 4-amino-2-sulfanylpyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and sulfanyl groups play crucial roles in binding to active sites, while the carboxylate group may participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes and signaling pathways, leading to the observed biological effects.
相似化合物的比较
Ethyl 4-amino-2-sulfanylpyrimidine-5-carboxylate can be compared with other pyrimidine derivatives, such as:
Ethyl 4-amino-2-methylsulfanylpyrimidine-5-carboxylate: Similar structure but with a methyl group instead of a sulfanyl group, leading to different reactivity and biological activity.
Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate: Contains a hydroxyl group, which affects its solubility and hydrogen bonding capabilities.
Ethyl 4-amino-2-chloropyrimidine-5-carboxylate: The presence of a chlorine atom introduces different electronic effects and reactivity patterns.
This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
属性
IUPAC Name |
ethyl 4-amino-2-sulfanylpyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2S/c1-2-12-6(11)4-3-9-7(13)10-5(4)8/h3H,2H2,1H3,(H3,8,9,10,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKTWKRWWQKVQQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1N)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CN=C(N=C1N)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(methylazaniumyl)methyl]benzoate](/img/structure/B7760685.png)
![5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B7760693.png)
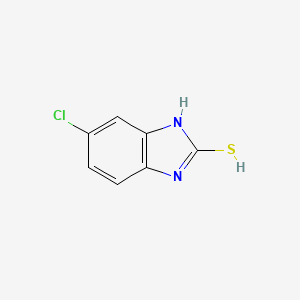


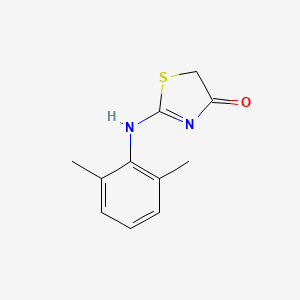
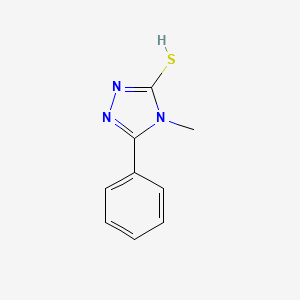


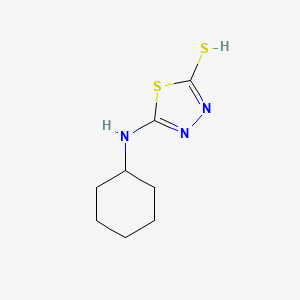
![2-[2-Amino-4-(4-methylphenyl)-1,3-thiazol-3-ium-5-yl]acetate](/img/structure/B7760775.png)
![2-[(4-oxo-1H-quinazolin-2-yl)methylsulfanyl]acetic acid](/img/structure/B7760788.png)
